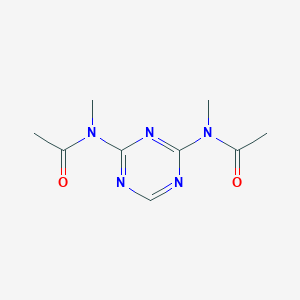![molecular formula C9H13N5OS B12938555 ({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile CAS No. 61743-01-9](/img/structure/B12938555.png)
({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile is a heterocyclic compound that features a morpholine ring, a triazole ring, and a thioacetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile typically involves a multi-step process. One common method includes the reaction of morpholine with formaldehyde and a triazole derivative to form the morpholinomethyl-triazole intermediate. This intermediate is then reacted with a thiol compound and acetonitrile under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the thioacetonitrile group can participate in covalent bonding with target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-3-yl)thio)acetonitrile
- 2-((1-(Piperidinylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile
- 2-((1-(Morpholinomethyl)-1H-1,2,3-triazol-5-yl)thio)acetonitrile
Uniqueness
2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61743-01-9 |
|---|---|
Formule moléculaire |
C9H13N5OS |
Poids moléculaire |
239.30 g/mol |
Nom IUPAC |
2-[[2-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C9H13N5OS/c10-1-6-16-9-11-7-12-14(9)8-13-2-4-15-5-3-13/h7H,2-6,8H2 |
Clé InChI |
NJCVJARLGUSZDI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CN2C(=NC=N2)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12938473.png)

![Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12938478.png)
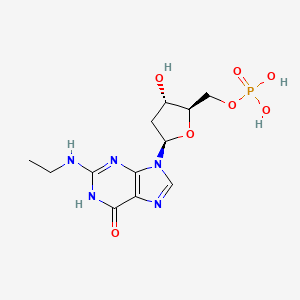
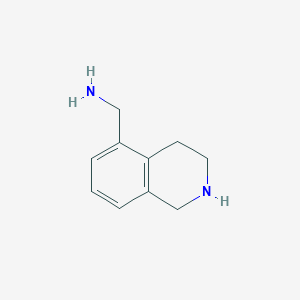
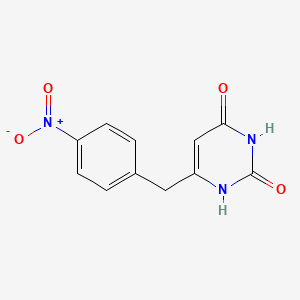
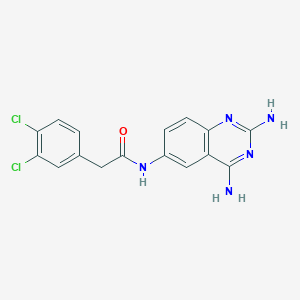
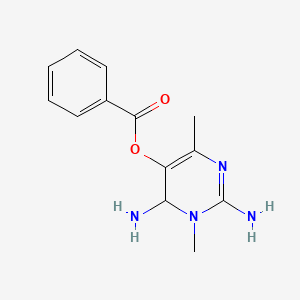


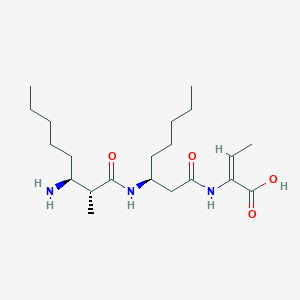

![2-(Tosyloxy)ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12938528.png)
